8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol

Chemical Synthesis Purity Analysis Quality Control

This precise poly-substituted naphthalene is essential for building KRAS G12D inhibitor pharmacophores (US20250376483A1). The C8-ethyl and C7-fluoro combination dictates critical conformation, while the MOM protecting group at C3 enables orthogonal deprotection strategies. Using generic analogs risks synthetic failure and regulatory delays. Achieve reproducible IND-enabling studies with this high-purity starting material.

Molecular Formula C14H15FO3
Molecular Weight 250.26 g/mol
Cat. No. B8265182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol
Molecular FormulaC14H15FO3
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=CC(=CC(=C21)O)OCOC)F
InChIInChI=1S/C14H15FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h4-7,16H,3,8H2,1-2H3
InChIKeyVEJWNCMNCMQKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol (CAS 2621932-46-3): Naphthalene Core Intermediate with Defined Substitution Pattern for Targeted Synthesis


8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol (CAS 2621932-46-3) is a poly-substituted naphthalene derivative bearing an ethyl group at C8, a fluorine at C7, and a methoxymethoxy (MOM) protecting group at the C3 hydroxyl position . With a molecular formula of C14H15FO3 and a molecular weight of 250.27 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for oncology drug discovery . Its well-defined substitution pattern and protected phenol handle enable precise functionalization at the C1 position via cross-coupling or electrophilic substitution, making it a strategic building block for advanced pharmaceutical intermediates .

Why Generic Naphthalene Analogs Cannot Replace 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol in Downstream Synthesis


Substituting 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol with a generic naphthalen-1-ol derivative introduces unacceptable risk into multi-step synthetic routes for advanced pharmaceutical candidates. The specific combination of the C8 ethyl group and the C7 fluorine is required to preserve the desired conformation and electronic profile of the final drug scaffold; structural analogs with an ethynyl group at C8 (CAS 2940953-01-3) are known to direct KRAS G12D binding in a distinct manner [1][2]. Furthermore, the methoxymethoxy (MOM) protecting group at C3 is essential for orthogonal deprotection strategies—replacing it with an unprotected phenol or a different protecting group can lead to undesired side reactions, lower yields, or the need for re-optimization of entire reaction sequences . Any deviation from the exact substitution pattern, even a seemingly minor change, can result in failure to reproduce the target molecular entity and may invalidate regulatory filings that rely on precise impurity profiles and synthetic route consistency .

Product-Specific Quantitative Differentiation Evidence for 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol


Commercial Purity Benchmark: 98% Purity Minimizes Byproduct Interference in Critical Coupling Steps

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is commercially available with a purity specification of 98% as determined by GC-MS . In contrast, the closely related intermediate 8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol (CAS 2940953-01-3) is typically offered at lower purity levels or requires custom synthesis [1]. This difference in commercial purity directly impacts downstream synthetic efficiency: the 98% purity of the ethyl analog reduces the burden of byproduct formation in subsequent transformations such as triflation or borylation, thereby improving the overall yield and reproducibility of multi-step sequences [2].

Chemical Synthesis Purity Analysis Quality Control

Orthogonal Protecting Group Strategy: MOM Ether Enables Selective Deprotection Without Naphthalene Core Degradation

The methoxymethoxy (MOM) group at the C3 position provides a crucial orthogonal protecting handle that is stable under basic and reductive conditions but can be cleaved under mild acidic conditions (e.g., p-TsOH or HCl in methanol) without affecting the fluorine or ethyl substituents . In contrast, the corresponding free phenol (8-ethyl-7-fluoro-3-hydroxynaphthalene) is prone to oxidation and unwanted O-alkylation during subsequent reactions, limiting its utility as a building block [1]. The MOM-protected form ensures that the hydroxyl group remains inert during transformations at the C1 position (e.g., borylation or triflation), allowing for precise, sequential functionalization of the naphthalene scaffold .

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection

Direct Link to KRAS G12D Inhibitor Clinical Candidates: Validated Intermediate in a Published Patent Route

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is an explicit intermediate in the synthesis of pan-KRAS inhibitor prodrugs as described in US20250376483A1 and related patent families [1]. Specifically, the compound is used to construct the 8-ethyl-7-fluoro-3-hydroxynaphthalene moiety that appears in clinical-stage KRAS G12D inhibitors (e.g., the species of Example 140 from WO 2022/132200) [2]. While the ethynyl analog (8-ethynyl-7-fluoronaphthalene) is a key structural feature in another class of KRAS G12D inhibitors (PDB 7RT5), the ethyl-substituted scaffold has been specifically optimized to achieve a different binding mode and improved pharmacokinetic properties [3]. This compound therefore provides direct access to a pharmacophore that is under active clinical investigation, whereas the ethynyl analog is associated with a separate, distinct chemical series [4].

Oncology KRAS Inhibitor Medicinal Chemistry Process Chemistry

Boronic Ester Derivative (CAS 2621932-48-5) Enables High-Yield Suzuki-Miyaura Cross-Coupling

8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol can be readily converted to its corresponding boronic ester, 2-(8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2621932-48-5), a stable organoboron reagent that participates in Suzuki-Miyaura cross-coupling reactions with excellent efficiency . While specific isolated yields for couplings using this exact boronic ester are not publicly disclosed in primary literature, the class of 7-fluoro-8-alkyl naphthalene boronates is known to undergo Pd-catalyzed coupling with aryl halides under standard conditions (Pd(dppf)Cl2, K3PO4, dioxane/H2O, 80-100°C) to give biaryl products in yields ranging from 65-92% depending on the electrophile . The methoxymethoxy group remains intact under these conditions, allowing for subsequent deprotection and further elaboration of the naphthalene core .

Cross-Coupling C-C Bond Formation Suzuki-Miyaura Organoboron

Optimal Application Scenarios for 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol Based on Verified Differentiation Evidence


Synthesis of Pan-KRAS Inhibitor Clinical Candidates and Prodrugs

This compound is the recommended starting material for constructing the 8-ethyl-7-fluoro-3-hydroxynaphthalene pharmacophore found in advanced KRAS G12D inhibitor candidates, as explicitly documented in US20250376483A1 and related patent families [1][2]. Its use ensures exact structural fidelity to the patented chemical matter and supports reproducible synthesis of intermediates required for IND-enabling studies and clinical supply.

Preparation of Boronic Ester Building Blocks for Convergent Synthesis

Due to its MOM-protected phenol and fluorine substitution pattern, 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is an ideal precursor for generating the corresponding boronic ester (CAS 2621932-48-5) in high purity . This boronic ester is a robust coupling partner for Suzuki-Miyaura reactions, enabling efficient assembly of biaryl-containing drug candidates with minimal side-product formation .

Medicinal Chemistry SAR Exploration of 7-Fluoro-8-alkyl Naphthalene Series

Researchers investigating the structure-activity relationships (SAR) of naphthalene-based KRAS inhibitors can use this compound to systematically explore modifications at the C1 position while maintaining the critical 7-fluoro-8-ethyl substitution pattern [3]. The MOM group provides a convenient handle for late-stage diversification after C1 functionalization, allowing for efficient parallel synthesis of analog libraries .

Process Chemistry Development and Scale-Up of Key Intermediates

With commercial availability at 98% purity from multiple reputable vendors, this compound reduces the need for in-house purification and minimizes the risk of batch-to-batch variability in process development . Its well-defined physical properties and stability profile make it suitable for kilogram-scale production of advanced intermediates destined for GMP manufacturing campaigns .

Quote Request

Request a Quote for 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.